N-(5-methyl-1,2-oxazol-3-yl)-4-(phenylsulfanyl)butanamide

Description

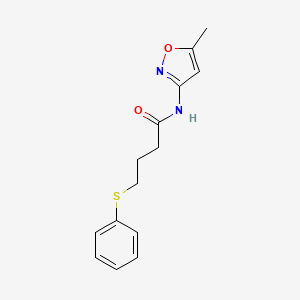

N-(5-Methyl-1,2-oxazol-3-yl)-4-(phenylsulfanyl)butanamide is a synthetic organic compound featuring a 5-methylisoxazole ring linked via a sulfanylbutanamide chain to a phenyl group. The phenylsulfanyl group introduces lipophilicity, which may enhance membrane permeability compared to more polar sulfonamide analogs .

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-phenylsulfanylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-11-10-13(16-18-11)15-14(17)8-5-9-19-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKKTSOAIOQTOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CCCSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-4-(phenylsulfanyl)butanamide typically involves the formation of the oxazole ring followed by the attachment of the phenylsulfanyl and butanamide groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

N-(5-methyl-1,2-oxazol-3-yl)-4-(phenylsulfanyl)butanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-4-(phenylsulfanyl)butanamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound, interacting with biological targets.

Medicine: Research may explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-4-(phenylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The oxazole ring and phenylsulfanyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on substituents, synthesis, and bioactivity. Key differences in functional groups, such as sulfanyl (S–) vs. sulfonamide (SO₂NH), influence electronic properties, solubility, and biological interactions .

Table 1: Structural and Functional Comparison

Key Observations:

Functional Group Impact: The phenylsulfanyl group in the target compound is less polar than the sulfonamide groups in analogs . Chloroacetamide derivatives (e.g., from ) introduce electrophilic character, which could enhance reactivity toward biological nucleophiles .

Bioactivity Trends :

- Sulfonamide derivatives () exhibit antimicrobial or anticancer activity, likely due to interactions with enzymes like carbonic anhydrase or DNA topoisomerases . The target compound’s phenylsulfanyl group may redirect bioactivity toward different targets, such as thiol-dependent enzymes.

Crystallographic Data :

- Analogs like 4-Methyl-N-{...}benzenesulfonamide () were characterized via single-crystal X-ray diffraction (R factor = 0.055), revealing precise molecular geometry and packing. Similar analysis for the target compound could clarify its conformational stability .

Hydrogen Bonding and Solubility :

- Sulfonamides generally form stronger hydrogen bonds (e.g., N–H···O) than sulfanyl derivatives, impacting solubility and crystallization behavior . The target compound’s lower polarity may reduce aqueous solubility but improve bioavailability.

Research Findings and Implications

- Structural Modifications : Replacing sulfonamide with sulfanyl groups alters electronic properties and bioavailability. For instance, the phenylsulfanyl moiety in the target compound may enhance blood-brain barrier penetration compared to sulfonamide analogs .

- Further in vitro assays are needed to validate this hypothesis.

- Synthetic Optimization : Adopting microwave synthesis (as in ) could improve the target compound’s yield and purity, streamlining production for pharmacological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.